molecular formula C15H24ClNO2 B1441778 2-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride CAS No. 1220030-05-6

2-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride

Cat. No. B1441778
CAS RN: 1220030-05-6
M. Wt: 285.81 g/mol
InChI Key: RABZNBAQHQMKDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride” is a chemical compound with the molecular formula C15H24ClNO2 . It has an average mass of 285.810 Da and a monoisotopic mass of 285.149567 Da . This compound is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of “2-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride” consists of 15 carbon atoms, 24 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom .

Scientific Research Applications

Anticancer Therapeutics

Piperidine derivatives, including 2-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride, have shown promise in anticancer applications. They are involved in the synthesis of pharmaceuticals that target various cancers, such as breast, prostate, colon, lung, and ovarian cancers . These compounds can act alone or synergistically with other drugs to inhibit cancer cell growth and proliferation.

Analgesic and Anti-inflammatory Agents

The piperidine structure is integral to the development of non-steroidal anti-inflammatory drugs (NSAIDs). These compounds exhibit analgesic, anti-inflammatory, and antipyretic properties by inhibiting prostaglandin synthesis, which is crucial for the relief of symptoms associated with conditions like rheumatoid arthritis and osteoarthritis .

Antimicrobial Applications

Piperidine compounds have been identified to have antimicrobial properties, making them valuable in the development of new antibiotics and antifungal agents. Their ability to disrupt microbial cell processes makes them candidates for treating various infections .

Neurological Disorder Treatments

Some piperidine derivatives are being explored for their potential use in treating neurological disorders. Due to their interaction with neurotransmitter systems, they may be used in the management of diseases like Alzheimer’s, Parkinson’s, and other cognitive impairments .

Synthesis of Functional Materials

Piperidine structures are also found in functional materials, such as organic conductors, semiconductors, and photovoltaic materials. Their unique electronic properties make them suitable for use in various technological applications .

properties

IUPAC Name

2-[2-(2-phenoxyethoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.ClH/c1-2-7-15(8-3-1)18-13-12-17-11-9-14-6-4-5-10-16-14;/h1-3,7-8,14,16H,4-6,9-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABZNBAQHQMKDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOCCOC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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